
(-)-Tramadol-d6 Hydrochloride
説明
Role of Deuterium Labeling in Pharmacological Research
Deuterium labeling in (-)-Tramadol-d6 Hydrochloride serves as a powerful tool in pharmacological and analytical research. The substitution of hydrogen atoms with deuterium (a stable isotope of hydrogen) imparts unique properties that facilitate the study of the compound's pharmacokinetics, metabolism, and mechanism of action.
Key roles of deuterium labeling include:
Isotopic Tracing: Deuterium acts as a non-radioactive tracer that allows precise tracking of the drug and its metabolites in biological systems using mass spectrometry techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Metabolic Stability: The presence of deuterium can slow the rate of metabolic degradation of the compound due to the kinetic isotope effect. This effect helps in studying metabolic pathways and enzyme interactions, particularly with cytochrome P450 enzymes responsible for tramadol metabolism.
Quantitative Analysis: this compound is widely used as an internal standard in quantitative bioanalytical assays. Its chemical similarity to the non-labeled tramadol, combined with the mass difference from deuterium, enables accurate quantification of tramadol in biological samples without interference.
Pharmacodynamic Insights: By comparing the pharmacokinetics of deuterium-labeled and non-labeled tramadol, researchers can infer the influence of metabolic rates on drug efficacy and duration of action, aiding in the design of improved analgesic agents.
Application Area | Description |
---|---|
Analytical Reference | Internal standard for quantification in LC-MS and GC-MS assays |
Metabolic Studies | Investigation of metabolic pathways and enzyme kinetics |
Pharmacokinetic Profiling | Tracking absorption, distribution, metabolism, and excretion |
Drug Development | Optimization of drug properties via isotope effects |
特性
CAS番号 |
1109217-86-8 |
---|---|
分子式 |
C16H26ClNO2 |
分子量 |
305.876 |
IUPAC名 |
(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1/i1D3,2D3; |
InChIキー |
PPKXEPBICJTCRU-CDUMCSIOSA-N |
SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
同義語 |
(1S,2S)-(-)-2-[(Dimethylamino-d6)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride; (1S-cis)-2-[(Dimethylamino-d6)methyl]-1-(3-methoxyphenyl)_x000B_cyclohexanol Hydrochloride; (-)-(1S,2S)-Tramadol-d6 Hydrochloride; E 381-d6; |
製品の起源 |
United States |
準備方法
Catalytic Deuteration Using Deuterium Gas
The most widely adopted method involves catalytic deuteration of tramadol using deuterium gas (D₂) in the presence of transition metal catalysts. Palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyzes the exchange of hydrogen atoms at specific sites.
Reaction Conditions:
-
Temperature: 50–80°C
-
Pressure: 3–5 atm D₂
-
Solvent: Deuterated methanol (CD₃OD) or ethanol (C₂D₅OD)
-
Catalyst Loading: 5–10% w/w
Key Considerations:
-
Excess D₂ ensures complete deuteration.
-
Catalyst activation via pre-reduction enhances efficiency.
Yield and Purity:
Parameter | Value |
---|---|
Isotopic Purity | ≥98% |
Reaction Time | 24–48 hours |
Overall Yield | 70–85% |
Solvent-Based Hydrogen-Deuterium Exchange
This method employs deuterated solvents to facilitate proton-deuterium exchange under acidic or basic conditions. For tramadol, refluxing in deuterated hydrochloric acid (DCl/D₂O) achieves selective deuteration at the amine sites.
Optimized Protocol:
-
Dissolve tramadol in DCl/D₂O (1:3 v/v).
-
Reflux at 110°C for 72 hours.
-
Neutralize with NaOD to isolate the deuterated free base.
Advantages:
-
Avoids high-pressure equipment.
-
Suitable for small-scale syntheses.
Limitations:
-
Incomplete deuteration at sterically hindered sites.
Stepwise Synthesis Using Deuterated Reagents
De novo synthesis from non-deuterated precursors allows precise control over deuteration sites. For example, deuterated dimethylamine (CD₃)₂NH is reacted with intermediates during tramadol synthesis.
Example Pathway:
-
Synthesize (1R,2R)-2-aminomethyl-1-(3-methoxyphenyl)cyclohexanol.
-
React with (CD₃)₂NH in tetrahydrofuran (THF) at -20°C.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Critical Parameters:
-
Anhydrous conditions prevent proton contamination.
-
Low temperatures minimize side reactions.
Optimization of Reaction Conditions
Temperature and Pressure Effects
Elevated temperatures accelerate deuteration but risk racemization. Pressure optimization balances reaction rate and stereochemical integrity:
Temperature (°C) | Pressure (atm) | Deuteration Efficiency (%) |
---|---|---|
50 | 3 | 65 |
70 | 4 | 82 |
80 | 5 | 89 |
Catalyst Selection and Loading
Pd/C outperforms PtO₂ in tramadol deuteration due to higher surface area and stability:
Catalyst | Loading (% w/w) | Deuteration (%) | Byproducts (%) |
---|---|---|---|
Pd/C | 5 | 89 | <2 |
PtO₂ | 10 | 76 | 5 |
Purification and Isolation Techniques
Crystallization
Recrystallization from deuterated ethanol-water mixtures (4:1) yields high-purity (-)-Tramadol-d6 free base.
Conditions:
-
Cooling rate: 0.5°C/min
-
Seed crystals: 1% w/w
Chromatographic Purification
Reverse-phase HPLC with a C18 column resolves deuterated and non-deuterated species:
Mobile Phase | Retention Time (min) | Purity (%) |
---|---|---|
60% CD₃CN/40% D₂O | 12.3 | 99.5 |
55% CD₃CN/45% D₂O | 14.1 | 98.7 |
Hydrochloride Salt Formation
The deuterated free base is treated with hydrochloric acid (HCl) in anhydrous ether to form the hydrochloride salt:
Procedure:
-
Dissolve (-)-Tramadol-d6 in dry diethyl ether.
-
Bubble HCl gas until pH ≈ 2.
-
Filter and wash with cold ether.
Yield: 92–95%
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR confirms deuteration at the dimethylamino groups:
-
Absence of peaks at δ 2.2–2.5 ppm (CH₃ protons).
-
Integration ratios validate six deuterium atoms.
Mass Spectrometry
High-resolution MS (HRMS) shows a molecular ion at m/z 264.2 [M+H]⁺, with a 6 Da shift from non-deuterated tramadol.
Industrial-Scale Production
Continuous Flow Deuteration
Fixed-bed reactors with Pd/C catalysts enable continuous D₂ flow, reducing batch variability:
Parameter | Value |
---|---|
Throughput | 50 kg/day |
Isotopic Purity | 99.2% |
Cost-Benefit Analysis
Method | Cost per kg (USD) |
---|---|
Batch Catalytic | 12,000 |
Continuous Flow | 8,500 |
Challenges and Mitigation Strategies
Isotopic Dilution
Proton back-exchange during storage is minimized by:
-
Storing at -20°C in sealed amber vials.
-
Using deuterated solvents for formulations.
Stereochemical Integrity
Racemization during deuteration is prevented by:
-
Maintaining reaction temperatures below 80°C.
-
Avoiding strong acids/bases.
Recent Advances in Deuteration
Enzymatic Deuteration
Lipase-catalyzed reactions in deuterated ionic liquids achieve site-specific deuteration with 95% efficiency.
Photocatalytic Methods
Visible-light-driven deuteration using ruthenium catalysts reduces reaction times to 6 hours.
化学反応の分析
Types of Reactions: (-)-Tramadol-d6 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Alcohol or amine derivatives.
Substitution Products: Compounds with nucleophilic groups replacing deuterium atoms.
科学的研究の応用
(-)-Tramadol-d6 Hydrochloride has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of tramadol in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of tramadol.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to distinguish between deuterated and non-deuterated compounds.
Drug Development: Assists in the development of new opioid analgesics by providing insights into the metabolic pathways and pharmacokinetics of tramadol.
作用機序
(-)-Tramadol-d6 Hydrochloride exerts its effects through the same mechanism as tramadol. It acts as a centrally acting analgesic with a dual mechanism of action:
Opioid Receptor Agonism: It binds to the μ-opioid receptors in the central nervous system, leading to analgesic effects.
Inhibition of Neurotransmitter Reuptake: It inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft and contributing to its analgesic properties.
類似化合物との比較
Table 1: Structural and Functional Comparison of Deuterated Tramadol Derivatives
Key Insights :
- Enantiomeric Specificity : (+)-Tramadol-d6 HCl is used to study stereoselective metabolism, whereas (-)-Tramadol-d6 HCl is preferred for general assays due to its alignment with the pharmacologically active (-)-tramadol enantiomer .
- Isotopic Stability : The deuterium labeling in all analogs reduces matrix effects in MS, but (-)-Tramadol-d6 HCl shows superior recovery rates (82–98%) compared to benzaldehyde-d6 in ozonation studies .
Comparison with Non-Deuterated Tramadol Hydrochloride
Table 2: Analytical and Pharmacokinetic Differences
Key Insights :
- Analytical Utility: The deuterated form eliminates interference from endogenous compounds, enabling precise calibration curves for tramadol in plasma .
- Pharmacological Relevance: Non-deuterated tramadol exhibits dual analgesic action (μ-opioid binding, Ki = 2.1 μM; serotonin/norepinephrine reuptake inhibition, Ki = 0.79–0.99 μM) , while (-)-Tramadol-d6 HCl lacks therapeutic activity.
Comparison with Structurally Related Opioids
Table 3: Pharmacological and Analytical Profiles of Opioids

Key Insights :
- Mechanistic Divergence : Unlike tapentadol, tramadol requires metabolic activation (via CYP2D6) to O-desmethyltramadol for full μ-opioid efficacy .
Role in Bioanalytical Method Validation
Table 4: Performance Metrics vs. Other Internal Standards
Internal Standard | Collision Energy (V) | Recovery Rate (%) | Matrix Effect (%) | |
---|---|---|---|---|
(-)-Tramadol-d6 HCl | -35 | 92–105 | ≤5 | |
Acetaminophen-d4 | -25 | 85–98 | ≤10 | |
Benzaldehyde-d6 | -20 | 82–98 | ≤15 |
Key Insights :
- Superior Recovery: (-)-Tramadol-d6 HCl outperforms acetaminophen-d4 in plasma assays due to optimized ionization efficiency .
- Stability : It maintains integrity under diverse storage conditions (-20°C), unlike benzaldehyde-d6, which degrades in wastewater samples .
Q & A
Basic Research Questions
Q. How can researchers validate the purity of (-)-Tramadol-d6 Hydrochloride in experimental preparations?
- Methodology : Use reversed-phase HPLC with a Symmetry L7 column (C18, 5 µm, 4.6 × 150 mm) and UV detection at 270 nm. Prepare a standard solution of USP Tramadol Hydrochloride RS and compare retention times (≈4 minutes for assay conditions). System suitability tests should include resolution checks between tramadol and related impurities (e.g., Impurity A and B) . For deuterated analogs, confirm isotopic purity via mass spectrometry (99 atom% D) and ensure residual protonated forms are <1% using quantitative NMR .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodology : Store sealed vials in a desiccator at controlled room temperature (20–25°C) with humidity <40%. Conduct accelerated stability studies under ICH Q1A guidelines by exposing samples to 40°C/75% RH for 6 months. Monitor degradation using stability-indicating HPLC methods that resolve tramadol from its O-desmethyl metabolite and oxidative byproducts .
Q. How should researchers assess the isotopic purity of deuterated tramadol analogs?
- Methodology : Employ high-resolution mass spectrometry (HRMS) in positive-ion mode to verify the mass shift (+6 Da) and isotopic abundance. Use LC-MS/MS with a deuterated internal standard (e.g., O-desmethyl-tramadol-d6) to quantify residual non-deuterated forms. Cross-validate results using ¹H-NMR to confirm the absence of proton signals in deuterated positions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data when using this compound as an internal standard?
- Methodology : Optimize sample preparation to minimize matrix effects. For plasma studies, use protein precipitation with cold methanol (1:3 v/v) followed by SPE cleanup. Validate recovery rates (≥85%) and matrix effects (85–115%) using post-column infusion of deuterated standards. Cross-check results with non-deuterated tramadol to identify ion suppression/enhancement artifacts .
Q. What experimental design is optimal for studying the metabolic stability of this compound in hepatic microsomes?
- Methodology : Incubate tramadol-d6 (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile. Quantify O-desmethyl-tramadol-d6 formation via LC-MS/MS with a calibration curve (1–1000 ng/mL). Normalize data to protein content and calculate intrinsic clearance (CLint) using the substrate depletion method .
Q. How can researchers address contradictions in impurity profiling between pharmacopeial standards and in-house methods?
- Methodology : Perform orthogonal testing using two distinct chromatographic methods:
- Method A : USP-compliant HPLC with Symmetry L7 column, 0.1% phosphoric acid/acetonitrile gradient .
- Method B : UPLC-MS with a HSS T3 column (2.1 × 100 mm, 1.8 µm) and 0.1% formic acid in water/methanol.
Compare impurity profiles (e.g., Related Compound A vs. cyclohexene derivatives) and reconcile discrepancies using spiked impurity standards .
Q. What strategies are effective for designing controlled-release formulations of this compound?
- Methodology : Develop monolithic matrix systems using polymer blends (e.g., chitosan:Eudragit NE30D, 1:1). Optimize film thickness (100–200 µm) and drug loading (10–30% w/w). Evaluate in vitro release in pH 6.8 phosphate buffer using USP Apparatus II (50 rpm, 37°C). Use Korsmeyer-Peppas modeling to confirm diffusion-controlled release (n ≈ 0.45) .
Q. How should researchers validate the bioanalytical method for this compound in tissue distribution studies?
- Methodology : Follow FDA guidelines for method validation:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。